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Compound of Interest

Compound Name: Pocop

Cat. No.: B12774102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of

iridium POCOP pincer complexes, a class of organometallic compounds with significant

applications in catalysis and materials science. This document outlines the key experimental

techniques, presents collated quantitative data for a representative compound, and includes

detailed experimental protocols and logical workflows to aid in the design and execution of

characterization studies.

Introduction to Iridium POCOP Complexes
Iridium pincer complexes featuring a "POCOP" ligand framework are characterized by a central

aryl ring bound to the iridium center via a metal-carbon bond, with two phosphinite groups

coordinated to the metal. This tridentate chelation imparts high thermal stability and catalytic

activity. The electronic and steric properties of these complexes can be finely tuned by

modifying the substituents on the phosphorus atoms and the aryl backbone, making them

versatile for a wide range of chemical transformations. Accurate structural characterization is

paramount to understanding their reactivity and designing new catalysts.

Key Characterization Techniques
The primary methods for the structural elucidation of iridium POCOP compounds are X-ray

crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform

Infrared (FTIR) spectroscopy.
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X-ray Crystallography: Provides the most definitive structural information, offering precise

measurements of bond lengths, bond angles, and the overall molecular geometry in the solid

state. Iridium POCOP complexes commonly exhibit a square-pyramidal geometry.

NMR Spectroscopy: A powerful tool for characterizing the structure and dynamics of these

complexes in solution. ¹H and ³¹P NMR are particularly informative. The hydride region of the

¹H NMR spectrum is characteristic, while ³¹P NMR provides insights into the phosphorus

environment and coordination.

FTIR Spectroscopy: Used to identify characteristic vibrational modes, such as the Ir-H

stretch, which provides direct evidence for the presence of a hydride ligand.

Quantitative Structural Data: The Case of
(tBuPOCOP)IrHCl
To facilitate comparison and provide a concrete reference, the following tables summarize key

structural data for the widely studied complex, (κ³-C₆H₃-1,3-[OP(tBu)₂]₂)IrHCl.

Table 1: Selected Crystallographic Data for (tBuPOCOP)IrHCl
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Parameter Value

Bond Lengths (Å)

Ir-P1 2.258

Ir-P2 2.261

Ir-C1 1.985

Ir-Cl1 2.453

Ir-H1 1.580

**Bond Angles (°) **

P1-Ir-P2 164.5

P1-Ir-C1 82.3

P2-Ir-C1 82.2

P1-Ir-Cl1 91.2

P2-Ir-Cl1 93.8

C1-Ir-Cl1 173.5

Table 2: NMR Spectroscopic Data for (tBuPOCOP)IrHCl (in C₆D₆)

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR

-25.8 t JHP = 13.5 Ir-H

1.35 vt JHP = 6.0 O-P(tBu)₂

³¹P{¹H} NMR

185.2 s - P
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Table 3: Key FTIR Vibrational Frequencies for (tBuPOCOP)IrHCl

Wavenumber (cm⁻¹) Assignment

2150 ν(Ir-H)

1040 ν(P-O)

820 ν(P-C)

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.

Synthesis of (tBuPOCOP)IrHCl
Materials:

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

1,3-bis(di-tert-butylphosphinito)benzene (tBuPOCOP-H)

Toluene (anhydrous)

Procedure:

In a nitrogen-filled glovebox, combine [Ir(COD)Cl]₂ and 2.2 equivalents of tBuPOCOP-H in a

Schlenk flask.

Add anhydrous toluene to the flask.

Heat the reaction mixture at 110 °C for 12 hours.

Allow the solution to cool to room temperature.

Remove the solvent under vacuum.

Wash the resulting solid with pentane and dry under vacuum to yield the product.
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Single-Crystal X-ray Diffraction
Crystal Growth:

Dissolve the purified (tBuPOCOP)IrHCl in a minimal amount of a suitable solvent (e.g.,

dichloromethane).

Slowly diffuse a less-polar solvent (e.g., pentane or diethyl ether) into the solution at room

temperature.

Colorless, plate-like crystals suitable for X-ray diffraction should form over several days.

Data Collection and Structure Refinement:

Mount a suitable single crystal on a diffractometer.

Collect diffraction data at a low temperature (typically 100 K) using Mo Kα radiation (λ =

0.71073 Å).

Process the data using standard software packages for integration and absorption

correction.

Solve the structure by direct methods and refine by full-matrix least-squares on F².

Locate all non-hydrogen atoms and refine anisotropically. Hydrogen atoms can be placed in

calculated positions and refined using a riding model, with the hydride ligand often being

located in the difference Fourier map.

NMR Spectroscopy
Sample Preparation:

In a nitrogen-filled glovebox, dissolve approximately 5-10 mg of the iridium complex in about

0.5 mL of a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).

Transfer the solution to an NMR tube and seal the tube.

Data Acquisition:
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¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. The spectral width

should be sufficient to include the upfield hydride resonance (typically -20 to -30 ppm).

³¹P{¹H} NMR: Acquire proton-decoupled ³¹P NMR spectra. Use a sufficient relaxation delay to

ensure accurate integration if quantitative analysis is needed.

FTIR Spectroscopy
Sample Preparation (for air-sensitive compounds):

KBr Pellet Method (in a glovebox):

Thoroughly dry potassium bromide (KBr) in an oven.

In an agate mortar, grind a small amount of the iridium complex with a larger amount of

dry KBr.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Nujol Mull Method (in a glovebox):

Grind a small amount of the complex to a fine powder.

Add a drop of Nujol (mineral oil) and grind to a smooth paste.

Spread the mull between two KBr or NaCl plates.

Data Acquisition:

Record a background spectrum of the KBr pellet or Nujol on salt plates.

Record the sample spectrum.

The spectrum is typically reported in units of wavenumbers (cm⁻¹).

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and

conceptual relationships in the characterization of iridium POCOP compounds.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12774102?utm_src=pdf-body-img
https://www.benchchem.com/product/b12774102?utm_src=pdf-body-img
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/product/b12774102#structural-characterization-of-iridium-pocop-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12774102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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